molecular formula C5H13N3O2S B3199185 1,4-Diazepane-1-sulfonamide CAS No. 1016797-88-8

1,4-Diazepane-1-sulfonamide

Cat. No. B3199185
CAS RN: 1016797-88-8
M. Wt: 179.24 g/mol
InChI Key: OWWXXNVDTAJQFY-UHFFFAOYSA-N
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Description

1,4-Diazepane-1-sulfonamide is a chemical compound with the molecular formula C5H13N3O2S .


Synthesis Analysis

A modular synthetic approach is described in which combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks may be converted into piperazines and related 1,4-diazepine and 1,5-diazocane scaffolds . By variation of the combinations of building blocks used, it was possible to vary the ring size, substitution, and configuration of the resulting heterocyclic scaffolds .


Molecular Structure Analysis

The molecular structure of 1,4-Diazepane-1-sulfonamide consists of a seven-membered ring with two nitrogen atoms and a sulfonamide functional group .


Chemical Reactions Analysis

The synthesis of 1,4-Diazepane-1-sulfonamide involves the reaction of cyclic sulfamidate and hydroxy sulfonamide building blocks . The ring opening of the six-membered cyclic sulfamidate required heating .


Physical And Chemical Properties Analysis

1,4-Diazepane-1-sulfonamide is a powder at room temperature . It has a molecular weight of 179.24 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,4-Diazepane-1-sulfonamide derivatives have garnered attention as potential drug candidates due to their structural diversity and biological activity. Researchers explore their use in designing novel pharmaceuticals, especially in the context of antimicrobial agents . These compounds could serve as building blocks for developing drugs targeting specific diseases.

Antimicrobial Agents

As mentioned earlier, 1,4-diazepane derivatives have demonstrated antimicrobial efficacy. Scientists have synthesized derivatives by linking 1,4-diazepane with other bioactive scaffolds, such as piperidine. These hybrid molecules exhibit potent antimicrobial properties and may find applications in combating infections .

Future Directions

The synthesis of 1,4-Diazepane-1-sulfonamide and related compounds has undergone significant growth in recent years due to their high atom economy and shorter synthetic routes . Future research may focus on further optimizing these synthetic routes and exploring the potential applications of these compounds in various fields.

properties

IUPAC Name

1,4-diazepane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c6-11(9,10)8-4-1-2-7-3-5-8/h7H,1-5H2,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWXXNVDTAJQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepane-1-sulfonamide

CAS RN

1016797-88-8
Record name 1,4-diazepane-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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